1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride is a chemical compound with the molecular formula C7H12ClN.ClH. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride typically involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with chlorinating agents to introduce the chlorine atom. The resulting intermediate is then treated with methanamine to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The spirocyclic structure allows for addition reactions with various reagents, leading to the formation of new compounds
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride can be compared with other spirocyclic compounds, such as:
1,1-Dichloro-2,2,6,6-tetramethyl-4-oxaspiro[2.3]hexan-5-one: Known for its unique reactivity and applications in organic synthesis.
Spiro[2.3]hexane derivatives: Various derivatives with different substituents exhibit distinct chemical and biological properties
The uniqueness of 1-{1-Chlorospiro[2
Eigenschaften
Molekularformel |
C7H13Cl2N |
---|---|
Molekulargewicht |
182.09 g/mol |
IUPAC-Name |
(2-chlorospiro[2.3]hexan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c8-7(5-9)4-6(7)2-1-3-6;/h1-5,9H2;1H |
InChI-Schlüssel |
YAPJACXEXFQSCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC2(CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.